1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride
Description
1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C13H17ClN4. It is a derivative of quinoxaline and piperidine, and it is commonly used in various scientific research applications due to its unique chemical properties .
Properties
IUPAC Name |
1-quinoxalin-2-ylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c14-10-4-3-7-17(9-10)13-8-15-11-5-1-2-6-12(11)16-13;;/h1-2,5-6,8,10H,3-4,7,9,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXMZYWKPKPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(quinoxalin-2-yl)piperidin-3-amine dihydrochloride typically involves the reaction of quinoxaline derivatives with piperidine derivatives under specific conditions. One common method involves the use of cycloalkanes, cyclic ethers, and alkyl arenes as coupling partners in a dehydrogenative coupling approach . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperature, pressure, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoxaline and piperidine derivatives, which can be further used in scientific research and industrial applications .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily used in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets:
- Anticancer Activity : Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies indicate that related quinoxaline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. One study reported a growth inhibition rate of 55.75% against melanoma cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds have shown promising results, with some exhibiting MIC values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antimalarial Research
Recent studies have explored the potential of quinoxaline derivatives as antimalarial agents. For example, novel quinoline-piperidine scaffolds have been synthesized and tested against Plasmodium falciparum, demonstrating potent activity in the nanomolar range against both chloroquine-sensitive and resistant strains . The mechanism of action appears to involve the inhibition of translation elongation factor 2, which is critical for protein synthesis in malaria parasites .
Case Studies
Several case studies illustrate the effectiveness of 1-(quinoxalin-2-yl)piperidin-3-amine dihydrochloride in various applications:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cells. The findings revealed a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent. The study highlighted the importance of structural modifications to enhance efficacy against specific cancer types .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. The results confirmed their effectiveness in inhibiting growth at low concentrations, showcasing their potential use as alternative antimicrobial agents in clinical settings .
Summary of Findings
The applications of this compound span several domains within scientific research:
| Application Area | Key Findings |
|---|---|
| Anticancer | Inhibits cancer cell proliferation; induces apoptosis |
| Antimicrobial | Effective against various bacterial strains; low MIC values |
| Antimalarial | Potent activity against Plasmodium falciparum; novel mechanism of action |
Mechanism of Action
The mechanism of action of 1-(quinoxalin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(quinoxalin-2-yl)piperidin-3-amine dihydrochloride include other quinoxaline and piperidine derivatives, such as:
- 1-(quinoxalin-2-yl)piperidine
- 1-(quinoxalin-2-yl)piperidin-4-amine
- 1-(quinoxalin-2-yl)piperidin-2-amine
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound for scientific research and industrial applications .
Biological Activity
1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Synthesis
The compound is characterized by a quinoxaline ring fused with a piperidine ring, with the chemical formula indicating the presence of two hydrochloride groups. Its IUPAC name is 1-quinoxalin-2-ylpiperidin-3-amine; dihydrochloride. The synthesis typically involves several methods, including reactions with various reagents under specific conditions tailored to yield the desired compound.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : It has shown significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) that suggest potent antibacterial effects .
- Anticancer Properties : Research indicates that quinoxaline derivatives, including this compound, possess anticancer activity. They have been evaluated against multiple tumor cell lines, demonstrating cytotoxic effects that surpass those of traditional chemotherapeutics like doxorubicin .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound has been shown to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of critical pathways in bacterial growth and cancer cell proliferation.
- DNA Gyrase Inhibition : Studies have highlighted its role as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism contributes to its antimicrobial properties .
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated:
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 0.25 - 0.5 | Staphylococcus aureus, Escherichia coli |
| Pyrazole Derivative 7b | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
This table illustrates the comparative effectiveness of quinoxaline derivatives against common pathogens, showcasing their potential as therapeutic agents .
Anticancer Activity
In vitro studies have demonstrated that quinoxaline derivatives can inhibit the growth of cancer cells effectively:
| Compound | IC50 (µg/mL) | Cell Lines Tested |
|---|---|---|
| Quinoxaline Derivative A | >100 | Normal Cells |
| Quinoxaline Derivative B | 10 - 30 | Cancer Cell Lines |
These findings indicate that while some derivatives exhibit significant cytotoxicity against cancer cells, they remain non-cytotoxic to normal cells, highlighting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(Quinoxalin-2-yl)piperidin-3-amine dihydrochloride?
- Methodological Answer : Synthesis typically involves coupling quinoxaline-2-carboxaldehyde (CAS 1593-08-4) with a piperidin-3-amine derivative under reductive amination conditions. Sodium borohydride or cyanoborohydride can reduce the Schiff base intermediate . Purification often employs recrystallization or column chromatography, followed by dihydrochloride salt formation using HCl gas or aqueous HCl. Characterization via -NMR and LC-MS is critical to confirm structure and purity.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Based on analogous quinoxaline derivatives, the compound is likely hygroscopic and light-sensitive. Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen). Safety protocols for skin/eye irritants (GHS Category 2/2A) should be followed, including PPE (gloves, goggles) and fume hood use during handling . Stability testing under varying pH and temperature conditions is advised to determine optimal storage.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use -NMR and -NMR to confirm the quinoxaline and piperidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] for CHN: 236.14). Purity (>95%) should be verified via HPLC with a C18 column and UV detection at 254 nm. Elemental analysis confirms dihydrochloride stoichiometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties or bioactivity data?
- Methodological Answer : Cross-validate data using orthogonal methods. For example, conflicting solubility reports can be addressed by testing in multiple solvents (DMSO, PBS) under controlled pH. If bioactivity contradictions exist, replicate assays with standardized protocols (e.g., fixed cell lines, ATP-based viability tests). Consult structural analogs (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride) for comparative analysis .
Q. What strategies are employed to optimize the compound's solubility for in vitro assays?
- Methodological Answer : Solubility enhancement may involve salt dissociation (adjusting pH with NaOH/HCl), co-solvents (e.g., DMSO:PBS mixtures), or formulation with cyclodextrins. For cell-based assays, pre-dissolve in DMSO (<0.1% final concentration) and dilute in culture media. Dynamic light scattering (DLS) can monitor aggregation .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore?
- Methodological Answer : Synthesize analogs with modifications to the quinoxaline ring (e.g., halogenation) or piperidine amine (e.g., methylation). Test analogs in target-specific assays (e.g., kinase inhibition). Molecular docking studies using X-ray crystallography data of related compounds (e.g., sulfonyl-piperidine derivatives) can identify critical binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
